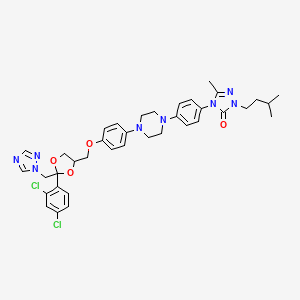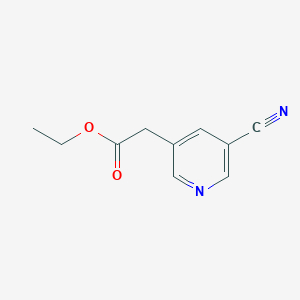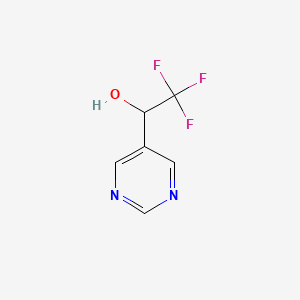![molecular formula C6H4BrIN4 B12286445 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to the triazolopyridine core. It has gained attention in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine typically involves the use of enaminonitriles and benzohydrazides. A catalyst-free, additive-free, and eco-friendly method under microwave conditions has been established. This tandem reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation to yield the target compound in a short reaction time . The reaction is performed at 140°C, resulting in an 89% yield within 3 hours .
Industrial Production Methods
the microwave-mediated synthesis method mentioned above can be scaled up for industrial applications, demonstrating its synthetic utility and broad substrate scope .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: The compound can participate in condensation reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include enaminonitriles, benzohydrazides, and other nucleophiles. The reactions are typically carried out under microwave irradiation at elevated temperatures (e.g., 140°C) to achieve high yields .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine or iodine atoms.
Scientific Research Applications
6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of drugs targeting various biological pathways.
Biological Research: It is used as a tool compound to study the role of specific enzymes and pathways in biological systems.
Material Science: The compound has applications in the development of new materials with unique properties due to its heterocyclic structure.
Mechanism of Action
The mechanism of action of 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it acts as an inhibitor of JAK1 and JAK2 by binding to their active sites, thereby preventing their catalytic activity. This inhibition can lead to the modulation of various signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-amine: This compound is similar in structure but lacks the iodine atom.
6-Bromo-[1,2,4]triazolo[1,5-a]pyridine: This compound also lacks the iodine atom and has been used in various chemical and biological studies.
Uniqueness
The presence of both bromine and iodine atoms in 6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine makes it unique compared to its analogs. This dual halogenation can enhance its reactivity and binding affinity to molecular targets, potentially leading to improved biological activities and applications.
Properties
Molecular Formula |
C6H4BrIN4 |
|---|---|
Molecular Weight |
338.93 g/mol |
IUPAC Name |
6-bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C6H4BrIN4/c7-3-1-4(8)5-10-6(9)11-12(5)2-3/h1-2H,(H2,9,11) |
InChI Key |
WOXGXKXJZDECDV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)

![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)




